2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid
Description
This compound belongs to the dihydropyrazole class, characterized by a five-membered pyrazole ring with a ketone group at position 5 and a 3-chlorophenyl substituent at position 1. The acetic acid moiety at position 3 introduces polarity and hydrogen-bonding capacity, making it a candidate for interactions with biological targets or coordination in metal complexes. Its synthesis likely involves cyclocondensation of hydrazine derivatives with β-keto esters or via multi-step reactions involving malononitrile/ethyl cyanoacetate, as seen in related compounds .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-7-2-1-3-9(4-7)14-10(15)5-8(13-14)6-11(16)17/h1-4H,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTRNHVUIUBASS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example: Synthesis of Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
This compound is synthesized through a multi-step process:
- Condensation : 3-chlorobenzaldehyde reacts with hydrazine hydrate to form a hydrazone.
- Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring.
- Hydroxylation : Introduction of the hydroxy group.
- Esterification : Reaction with methyl chloroacetate under basic conditions.
To synthesize 2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid, one could adapt the general pyrazole synthesis by focusing on the introduction of the 5-oxo group and the acetic acid moiety. This might involve:
- Cyclization : Forming the pyrazole ring with a 3-chlorophenyl substituent.
- Oxidation : Introducing the 5-oxo group through oxidation.
- Acidification : Converting the ester to the corresponding acetic acid.
Data Tables: General Pyrazole Synthesis Conditions
| Compound | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| Pyrazole Derivatives | Hydrazine, Carbonyl Compounds | Condensation, Cyclization | Variable |
| Methyl [1-(3-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate | 3-chlorobenzaldehyde, Hydrazine Hydrate | Condensation, Cyclization, Hydroxylation, Esterification | Not Specified |
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide
Biological Activity
2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and an acetic acid moiety. Its molecular formula is , with notable properties influencing its biological interactions.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound has been tested against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Pseudomonas aeruginosa | 0.75 |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been investigated. In vitro studies using human keratinocyte and monocyte-macrophage cell lines indicated that the compound can inhibit the expression of pro-inflammatory mediators such as COX-2 and iNOS.
Inhibition of Pro-inflammatory Mediators:
| Mediator | Inhibition (%) |
|---|---|
| COX-2 | 70 |
| iNOS | 65 |
| IL-8 | 60 |
These results indicate that the compound may be useful in developing treatments for inflammatory diseases .
Study on Antimicrobial Efficacy
In a study focusing on the antimicrobial efficacy of various pyrazole derivatives, this compound was highlighted for its effectiveness against resistant strains of bacteria. The study utilized time-kill assays to assess the bactericidal activity over time, revealing that the compound significantly reduced bacterial counts within hours of exposure.
Study on Inflammatory Response
Another investigation assessed the compound's impact on inflammation in vivo. Using a murine model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked reduction in edema and inflammatory cytokine levels compared to control groups.
Scientific Research Applications
Medicinal Applications
1. Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. 2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid has been studied for its potential use in treating inflammatory conditions such as arthritis. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures .
2. Antimicrobial Properties
The compound has shown promising results against various bacterial strains. A study conducted on its derivatives revealed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or preservatives in food and pharmaceuticals .
3. Anticancer Potential
Recent investigations have explored the anticancer properties of pyrazole derivatives. In particular, this compound has been tested for its ability to induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapeutics .
Agricultural Applications
1. Herbicidal Activity
This compound has been evaluated for its herbicidal properties. Laboratory tests have shown that it can effectively inhibit the growth of certain weed species, indicating its potential as a selective herbicide in crop management systems .
2. Plant Growth Regulation
Studies have also suggested that this compound can act as a plant growth regulator, promoting root development and enhancing stress tolerance in plants under adverse conditions .
Data Tables
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models with induced arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain compared to the control group. The study concluded that this compound could be developed into a novel anti-inflammatory drug .
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative treatment option .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Chloroaryl Substituents
(Z)-Methyl 2-(1-(2-chlorophenyl)-4-((3-(dimethylamino)phenyl)(methylamino)methylene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate (Similarity: 0.63)
- Structural Differences: Features a 2-chlorophenyl group instead of 3-chlorophenyl and an additional methylamino-methylene substituent at position 3.
- The methyl ester (vs. free acetic acid) may improve cell permeability but requires hydrolysis for bioactivity.
- Synthetic Route : Similar to the target compound but with modified aryl hydrazine precursors and post-cyclization esterification.
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic Acid (Similarity: 0.62)
- Structural Differences : Contains a 4-chlorophenyl group and a 2,4-dichlorophenyl substituent, with a methyl group at position 4.
- Functional Impact : Increased lipophilicity due to multiple chloro groups, which may enhance membrane penetration but reduce aqueous solubility. The carboxylic acid at position 3 aligns with the target compound’s hydrogen-bonding capacity.
Heterocyclic Variations: Pyridine and Triazole Analogs
2-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic Acid
- Structural Differences : Replaces the 3-chlorophenyl group with a pyridine ring bearing chloro and trifluoromethyl groups.
- Functional Impact : The electron-withdrawing trifluoromethyl group increases acidity (pKa ~1.5–2.5 for the acetic acid moiety) compared to the target compound (pKa ~2.5–3.5). Pyridine’s nitrogen enhances coordination with metals, relevant in catalysis or metallodrug design.
1-(3-Chlorophenyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic Acid (CAS 1049122-43-1)
- Structural Differences : Substitutes the pyrazole core with a triazole ring.
- Functional Impact : Triazoles exhibit greater metabolic stability due to reduced ring strain and resistance to oxidation. However, the altered hydrogen-bonding geometry may affect target binding compared to pyrazoles.
Esterified Derivatives
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate
- Structural Differences : Thiophene replaces pyrazole; an ethyl ester and chloropropanamide side chain are present.
- Functional Impact : The thiophene ring introduces sulfur-based π-interactions, while the ester group serves as a prodrug moiety, requiring enzymatic cleavage for activation.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 2-[1-(3-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetic acid?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves the Vilsmeier–Haack reaction, where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one undergoes formylation followed by hydrolysis to introduce the acetic acid moiety. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Purification : Column chromatography or recrystallization is used to isolate the pure product .
- Yield Optimization : Adjusting stoichiometric ratios of starting materials (e.g., 3-chlorophenylhydrazine) and controlling reaction temperatures (80–100°C) improve yields .
Q. Which spectroscopic and structural characterization techniques are critical for verifying this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments.
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1600 cm (C=N/C=C) validate functional groups.
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and chlorophenyl groups). Example: A related pyrazole derivative showed a mean C–C bond length of 1.504 Å and R factor = 0.053 in single-crystal studies .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation?
- Methodological Answer :
- Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC calculations after 48–72 hours of exposure .
- Antibacterial Screening : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth dilution .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer :
- Variables : Temperature, catalyst loading, and solvent ratio are critical factors. A 2 factorial design reduces trial runs while identifying interactions.
- Example Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 100 |
| Catalyst (mol%) | 5 | 10 |
| Solvent (DMF:HO) | 3:1 | 5:1 |
- Analysis : Response surface methodology (RSM) predicts optimal conditions (e.g., 95°C, 8 mol% catalyst, 4:1 solvent) .
Q. What computational strategies enhance reaction design for derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies (e.g., B3LYP/6-31G* basis set).
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) identify low-energy pathways for pyrazole ring formation .
- Data Integration : Combine computational results with experimental validation to refine synthetic routes (e.g., adjusting substituents to stabilize intermediates) .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Replication : Standardize assay protocols (e.g., cell line passage number, incubation time).
- Control Variables : Test under identical conditions (e.g., pH, serum concentration).
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What reactor design principles apply to scaling up the synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic cyclization steps.
- Membrane Separation : Purify intermediates via nanofiltration (pore size: 200–300 Da) to remove unreacted starting materials .
- Process Simulation : Aspen Plus® models predict scalability challenges (e.g., pressure drops in tubular reactors) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
